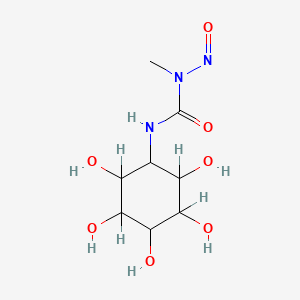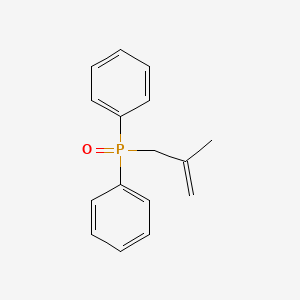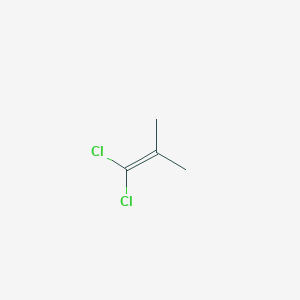
1-Propene, 1,1-dichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1,1-dichloro-2-methyl- is an organic compound with the molecular formula C4H6Cl2 and a molecular weight of 124.996 g/mol . It is a chlorinated derivative of propene and is known for its reactivity due to the presence of chlorine atoms.
Métodos De Preparación
1-Propene, 1,1-dichloro-2-methyl- can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropene (isobutene) under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Propene, 1,1-dichloro-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides or other electrophiles, resulting in the formation of more complex chlorinated compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution and elimination reactions, and hydrogen chloride for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propene, 1,1-dichloro-2-methyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and resins.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research may explore its potential use in the development of pharmaceuticals, particularly those involving chlorinated intermediates.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1-Propene, 1,1-dichloro-2-methyl- can be compared with other similar compounds, such as:
1-Propene, 1-chloro-2-methyl-: This compound has one less chlorine atom and exhibits different reactivity and applications.
1,3-Dichloro-2-methyl-propene: This compound has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Propiedades
Número CAS |
28600-66-0 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3 |
Clave InChI |
GSQMUEGXIDQJES-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


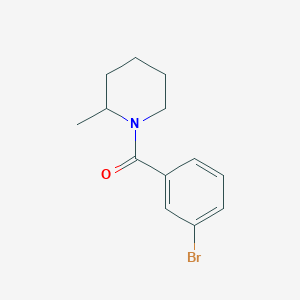


![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
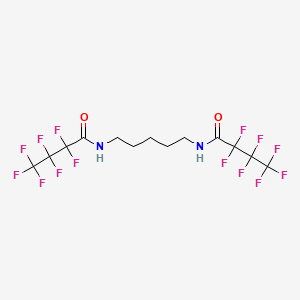
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
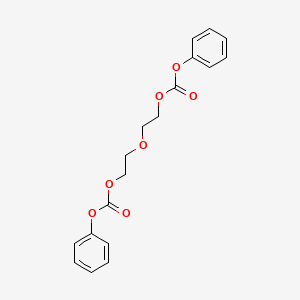
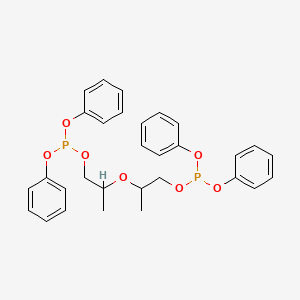
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
